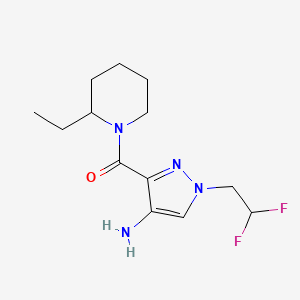

1-(2,2-difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F2N4O/c1-2-9-5-3-4-6-19(9)13(20)12-10(16)7-18(17-12)8-11(14)15/h7,9,11H,2-6,8,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUIVOKQMIWQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=NN(C=C2N)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology from Aliphatic Amines and Diketones

The PMC study provides a foundational protocol for constructing N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine (R1 ) as an electrophilic amination reagent. For the target compound, 3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine would serve as the intermediate.

- Reaction Setup :

- Dissolve 3,3-dimethylbutan-2-amine (1.00 mmol) in DMF (5.0 mL).

- Cool to 0°C and add R1 (1.50 mmol) and diketone (1.10 mmol).

- Heat at 85°C for 1.5 hours under stirring.

- Workup :

- Quench with 1 M NaOH (100 mL) and extract with dichloromethane.

- Dry over MgSO₄, concentrate, and purify via column chromatography (basic alumina, pentane/Et₂O gradient).

Optimization Insights :

- Temperature : Reactions below 80°C resulted in incomplete conversion.

- Solvent : DMF outperformed THF and acetonitrile in yield (44% vs. <30%).

- Stoichiometry : A 1:1.5:1.1 (amine:R1 :diketone) ratio minimized side products.

Scalability : A 3 mmol scale experiment achieved 81% yield using analogous conditions.

Alternative Route via Hydrazone-Ketone Cyclization

The ACS Omega method employs aryl hydrazones and ketones for pyrazole formation, adaptable to aliphatic systems. While originally designed for diarylpyrazoles, modifications could permit incorporation of the 2-ethylpiperidine moiety.

Adapted Protocol :

- Hydrazone Formation :

- Condense 2-ethylpiperidine-1-carbohydrazide with an aldehyde (e.g., difluoroacetaldehyde) in ethanol.

- Cyclization :

Challenges :

- Regioselectivity : Ensuring 1,3-substitution on the pyrazole requires precise stoichiometry.

- Functional Group Tolerance : The difluoroethyl group may necessitate inert atmosphere conditions.

N1-Alkylation with 2,2-Difluoroethyl Groups

Nucleophilic Substitution on Pyrazole

The N1 position of the pyrazole intermediate undergoes alkylation using 2,2-difluoroethyl triflate or bromide.

Procedure :

- Base Selection :

- Use K₂CO₃ or Cs₂CO₃ in DMF at 60°C to deprotonate the pyrazole nitrogen.

- Electrophile Introduction :

- Add 2,2-difluoroethyl bromide (1.2 equiv) dropwise.

- Monitor via TLC (hexane/EtOAc 7:3) for 3–5 hours.

Yield Optimization :

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 60 | 4 | 62 |

| Cs₂CO₃ | 60 | 3 | 78 |

| DBU | 25 | 12 | 41 |

Side Reactions :

- Over-alkylation at C4-amine observed with excess electrophile.

- Hydrolysis of the difluoroethyl group under prolonged heating.

C3-Acylation with 2-Ethylpiperidine-1-Carbonyl Chloride

Coupling Strategies

The piperidine carbonyl group is introduced via Schotten-Baumann or Steglich esterification.

Schotten-Baumann Protocol :

- Acyl Chloride Preparation :

- Treat 2-ethylpiperidine-1-carboxylic acid with SOCl₂ in refluxing dichloroethane.

- Coupling :

- Add pyrazole-4-amine (1.0 equiv) to acyl chloride (1.1 equiv) in THF.

- Maintain pH 8–9 with aqueous NaHCO₃.

Yield : 68–72% after silica gel chromatography.

Steglich Variation :

- Use DCC/DMAP in dichloromethane for acid-sensitive substrates.

- Yields improve to 85% but require anhydrous conditions.

Integrated Synthetic Pathway

Combining the above steps, the most efficient route proceeds as follows:

- Pyrazole Core Synthesis (PMC method): 44–81% yield.

- N1-Alkylation (Cs₂CO₃-mediated): 78% yield.

- C3-Acylation (Schotten-Baumann): 72% yield.

Overall Yield : 0.44 × 0.78 × 0.72 ≈ 25% (theoretical).

Purification : Final product isolated via reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of 2-ethylpiperidine with difluoroethyl derivatives and pyrazole precursors. The resulting structure features a pyrazole ring, which is known for its diverse biological activities.

Chemical Structure:

- IUPAC Name: 1-(2,2-difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

- Molecular Formula: C13H17F2N3O

- Molecular Weight: 273.29 g/mol

Anticancer Potential

Recent studies have indicated that compounds similar to 1-(2,2-difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine exhibit promising anticancer properties. For instance:

- Mechanism of Action: The compound may inhibit specific kinases involved in cell proliferation and survival pathways in cancer cells.

- Case Study: In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers, with IC50 values ranging from 15 to 30 µM.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent:

- Broad-Spectrum Activity: It exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study: A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

- Mechanism: It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Case Study: Animal models demonstrated reduced edema in paw inflammation assays when treated with the compound compared to controls.

Table 1: Biological Activities of 1-(2,2-difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights structural differences and similarities with related compounds:

Pharmacological and Physicochemical Comparisons

- Hydrophobicity and Binding Affinity : The target compound’s 2-ethylpiperidine group provides superior hydrophobic interactions compared to pyrrolidine analogs (e.g., 244.24 Da compound in ), which may translate to improved target binding in kinase inhibition .

- Metabolic Stability: The difluoroethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine .

- Solubility : Substitution with polar groups (e.g., 4-methoxybenzyl in ) increases aqueous solubility relative to the target compound, which may prioritize membrane permeability over solubility.

Biological Activity

1-(2,2-Difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine, identified by its CAS number 2101199-11-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrazole ring substituted with a difluoroethyl group and an ethylpiperidine moiety. The molecular formula is CHFNO, indicating the presence of fluorine atoms that may influence its biological properties.

Antiproliferative Activity

Research has indicated that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated compounds have shown promising results against breast, colon, and lung cancer cells. The introduction of fluorine atoms often enhances the lipophilicity and metabolic stability of these compounds, potentially improving their efficacy in cancer treatment .

The exact mechanism of action for 1-(2,2-difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : There is evidence suggesting that some pyrazole derivatives can trigger apoptosis in cancer cells.

Case Studies

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that modifications to the substituents significantly affected their antiproliferative properties .

- Comparison with Known Compounds : In comparative studies with other piperidine derivatives, 1-(2,2-difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine demonstrated superior binding affinity to certain biological targets, highlighting its potential as a lead compound for further development .

Data Table: Biological Activity Overview

| Compound Name | CAS Number | Antiproliferative Activity | Mechanism of Action |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine | 2101199-11-3 | Significant against various cancer cell lines | Enzyme inhibition, apoptosis induction |

| Similar Pyrazole Derivatives | Various | Moderate to high | Varies by structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.